tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-22(2,3)29-21(27)25-7-4-16(5-8-25)11-20(26)24-13-17-10-19(14-23-12-17)18-6-9-28-15-18/h6,9-10,12,14-16H,4-5,7-8,11,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKMXSFWGRSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bond between the furan and pyridine rings . This reaction is catalyzed by palladium and requires a boronic acid or ester as a coupling partner .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
Structural Characteristics
The molecular formula of tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is , with a molecular weight of 399.5 g/mol. The compound features a piperidine ring substituted with various functional groups, including a furan and pyridine moiety, which are known for their biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. The presence of the furan and pyridine rings enhances the compound's ability to interact with biological targets involved in cancer proliferation.
- Mechanism of Action : The compound potentially inhibits specific protein kinases involved in cancer cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancers. For instance, a related compound demonstrated an IC50 value of approximately 5.71 µM against breast cancer cells .
Antiviral Properties
The compound also shows potential as an antiviral agent. Research indicates that N-Heterocycles, including pyridine derivatives, can disrupt viral replication processes.
- Efficacy Against Viruses : Compounds with similar structures have been evaluated for their ability to inhibit viral enzymes such as reverse transcriptase, showing effective concentrations in the low micromolar range .
- Research Findings : Studies have documented the activity of these compounds against various viruses, suggesting that modifications to the furan and pyridine components can enhance antiviral efficacy .
Table 2: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Synthesis of piperidine core |
| Step 2 | Coupling with furan and pyridine derivatives |
| Step 3 | Carbamoylation to form final product |
Mechanism of Action
The mechanism of action of tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors . The furan and pyridine rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the tert-butyl piperidine-1-carboxylate core but differing in substituents, synthesis yields, and physicochemical properties:
Key Observations:
Substituent Effects on Molecular Weight :
- Pyridine- and pyrazine-based analogs (e.g., target and BK41469) have lower molecular weights (~400 g/mol) compared to pyrazole- or benzodioxole-containing derivatives (e.g., 13av: 560 g/mol) . This may influence pharmacokinetic properties such as membrane permeability.
Synthetic Accessibility :
- The target compound is commercially available, suggesting robust synthetic routes, while pyrazole derivatives (13au–13aw) require multi-step syntheses with moderate-to-high yields (41–91%) .
Structural Flexibility vs. In contrast, pyrazole analogs (13au–13aw) offer hydrogen-bonding capabilities via NH groups .
Spectroscopic Signatures :
- ¹H NMR data for pyrazole derivatives (e.g., 13au) show distinct peaks for pyrazole protons (δ 6.25–7.45), whereas the target’s furan and pyridine protons would likely resonate at δ 6.5–8.5, based on analogous compounds .
Research Implications and Gaps
- Biological Activity: While pyrazole derivatives in were designed as kinase inhibitors, the target’s furan-pyridine hybrid may target different enzyme classes (e.g., cytochrome P450 or GPCRs). No direct activity data for the target is available in the provided evidence.
- Thermodynamic Stability : The tert-butyl group in the target compound likely improves metabolic stability compared to smaller carbamates (e.g., methyl or ethyl analogs).
- Need for Further Studies : Comparative solubility, LogP, and binding affinity assays are required to validate the target’s advantages over its analogs.
Biological Activity
tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with distinct substitutions that may influence its interactions with biological targets, including enzymes and receptors. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure includes a piperidine core substituted with a furan-pyridine moiety and a tert-butyl ester group. This unique combination of functional groups suggests potential for diverse biological interactions.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : It may bind to various receptors, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example, in vitro studies have shown that derivatives of piperidine compounds can inhibit cancer cell proliferation by targeting specific signaling pathways.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 12.5 | ERK5 Inhibition |
| Compound B | 8.0 | Apoptosis Induction |
| This compound | TBD | TBD |
Case Study : A study evaluating the effects of related compounds on HeLa cells demonstrated that certain derivatives inhibited cell growth significantly, suggesting a potential pathway for anticancer drug development .
Anti-inflammatory Activity
Compounds structurally similar to this compound have shown promise in reducing inflammatory responses. In vitro assays indicated that these compounds could decrease the release of pro-inflammatory cytokines.
| Compound | % Inhibition at 10 µM |
|---|---|
| Compound C | 40% |
| Compound D | 50% |
| This compound | TBD |
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that modifications to the structure can enhance membrane permeability and bioavailability.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (Cl) | TBD |
| Volume of Distribution (Vd) | TBD |
| Half-life (t1/2) | TBD |
| Bioavailability (F) | TBD |
These parameters are essential for determining the dosage and frequency of administration in potential therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl 4-[({[5-(furan-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate?
- Methodology : Multi-step synthesis typically involves coupling a pyridine-furan hybrid moiety (e.g., 5-(furan-3-yl)pyridin-3-ylmethanamine) with a piperidine-carboxylate intermediate. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the carbamoyl methyl group to the piperidine scaffold.
- Protection/deprotection : Employ tert-butyloxycarbonyl (Boc) groups for amine protection, followed by acidic cleavage (e.g., TFA) to yield the final product .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key methods :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyridine-furan substituent and Boc group integrity. Aromatic protons (pyridine: δ 8.5–9.0 ppm; furan: δ 6.5–7.5 ppm) and tert-butyl protons (δ 1.4 ppm) are diagnostic .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out side products.
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹) .
Q. What safety precautions are essential during handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for solvent handling .
- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis. Avoid exposure to moisture or strong acids .
Advanced Research Questions
Q. How can structural contradictions between computational predictions and experimental crystallography data be resolved?
- Approach :
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on resolving torsional angles of the carbamoyl methyl group and pyridine-furan orientation. Compare with density functional theory (DFT)-optimized geometries .
- Electron density maps : Analyze residual peaks to identify disordered solvent molecules or rotational conformers. For ambiguous cases, perform variable-temperature crystallography .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Key factors :
- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if introducing halogenated intermediates. Optimize ligand (e.g., SPhos) and base (K₂CO₃) ratios .
- Solvent selection : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve solubility and reduce purification complexity .
- Process monitoring : Use in-situ FT-IR or HPLC to track reaction progress and minimize byproduct formation .
Q. How does the furan-pyridine moiety influence biological activity in structure-activity relationship (SAR) studies?
- Methodology :
- Bioisosteric replacement : Synthesize analogs replacing furan with thiophene or pyrazole. Test binding affinity via surface plasmon resonance (SPR) or radioligand assays.
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinases). Focus on π-π stacking (pyridine) and hydrogen bonding (furan oxygen) .
Q. What analytical challenges arise in assessing the compound’s stability under physiological conditions?
- Protocol :
- Forced degradation studies : Expose the compound to pH 1–10 buffers (37°C, 24–72 hrs) and analyze degradation products via LC-MS. Monitor Boc group hydrolysis (major degradation pathway) .
- Kinetic solubility : Use shake-flask method with UV detection. Compare solubility in PBS vs. simulated gastric fluid to predict bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
